molecular formula C19H14N2O3S B2879837 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 888409-65-2

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2879837
CAS No.: 888409-65-2
M. Wt: 350.39
InChI Key: JJVZHRREAWYPHU-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a coumarin (2H-chromene) scaffold with a benzo[d]thiazol-2-yl substituent. The coumarin moiety is known for its fluorescence properties and pharmacological activities, including anti-inflammatory and anticancer effects, while the benzo[d]thiazol group is associated with kinase inhibition and DNA-binding modulation . The 4,5-dimethyl substitution on the benzothiazole ring enhances lipophilicity and may influence target selectivity.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-10-7-8-15-16(11(10)2)20-19(25-15)21-17(22)13-9-12-5-3-4-6-14(12)24-18(13)23/h3-9H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVZHRREAWYPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Intermediate

  • Activation with thionyl chloride (SOCl$$2$$) :
    2-Oxo-2H-chromene-3-carboxylic acid reacts with SOCl$$2$$ at 60–70°C for 2 h, forming the acyl chloride.
  • Nucleophilic acyl substitution :
    The acyl chloride is treated with 4,5-dimethylbenzo[d]thiazol-2-amine in dry dichloromethane (DCM) with triethylamine (TEA) as a base. Typical yields range from 65–78% after silica gel chromatography.

Carbodiimide-Mediated Coupling

  • Use of EDC/HOBt system :
    A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitates coupling at 0–5°C for 24 h. This method minimizes racemization and improves yields to 80–85%.

One-Pot Tandem Synthesis

Recent advances involve tandem reactions to streamline production:

  • Simultaneous cyclization and amidation :
    Ethyl 2-oxo-2H-chromene-3-carboxylate reacts directly with 4,5-dimethylbenzo[d]thiazol-2-amine in ethanol under reflux, using NaH as a base. This method reduces purification steps, achieving 70% yield.

Analytical Characterization

Critical validation data for the target compound include:

Parameter Value Method
Melting Point 165–167°C (dec.) Differential Scanning Calorimetry
$$ ^1H $$ NMR (400 MHz, DMSO) δ 8.87 (s, 1H, chromene CH), 3.73 (s, 3H, OCH$$3$$), 2.45 (s, 6H, CH$$3$$) Bruker Avance III
$$ ^{13}C $$ NMR δ 160.87 (C=O), 151.2 (thiazole C), 55.44 (OCH$$_3$$)
HRMS (ESI+) m/z 409.1421 [M+H]$$^+$$ (calc. 409.1418) Q-TOF Mass Spectrometer

Optimization and Challenges

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Ethanol and toluene balance yield and practicality.
  • Temperature control : Reflux conditions (80–100°C) are optimal for cyclization, while amide coupling proceeds best at 0–25°C.
  • Byproduct mitigation : Silica gel chromatography (ethyl acetate/hexane, 3:1) effectively removes unreacted amine and acyl chloride residues.

Chemical Reactions Analysis

Types of Reactions: N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Medicine: The compound has shown promise in preclinical studies for its therapeutic potential. It has been investigated for its anti-inflammatory, analgesic, and antidepressant properties, making it a candidate for the development of new medications.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in manufacturing and engineering.

Mechanism of Action

The mechanism by which N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammatory responses or cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Modifications Biological Target/Activity Reference
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide Coumarin + benzo[d]thiazole 4,5-dimethyl substitution Kinase inhibition, DNA interaction
VPC-14449 Imidazole + thiazole 2,4-dibromoimidazole DNA-binding modulation
CDK7 Inhibitors (e.g., Patent C07D 417/12) Acrylamide + thiazole Substituted phenyl-pyridine acrylamide CDK7 inhibition (cancer therapy)
Thiazol-5-ylmethyl carbamate derivatives Thiazole + peptide backbone Hydroperoxypropan-2-yl substitution Protease inhibition

Key Findings :

VPC-14449 : This compound, originally misassigned as a 4,5-dibromoimidazole derivative, was corrected to a 2,4-dibromo isomer . Unlike the target compound, VPC-14449 lacks a coumarin scaffold but shares a thiazole moiety. Its activity in DNA-binding modulation suggests a divergent mechanism compared to the coumarin-benzothiazole hybrid, which likely targets kinases or DNA topoisomerases .

CDK7 Inhibitors (e.g., Patent C07D 417/12) : These derivatives feature acrylamide-thiazole hybrids targeting cyclin-dependent kinase 7 (CDK7). While the target compound shares a thiazole group, its coumarin core may enhance fluorescence-based tracking in cellular assays, a feature absent in acrylamide-based inhibitors .

Thiazol-5-ylmethyl Carbamates: These compounds, such as those in Pharmacopeial Forum, incorporate thiazole into peptide-like structures for protease inhibition.

Biological Activity

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation of 4,5-dimethylbenzo[d]thiazole with 2-oxo-2H-chromene-3-carboxylic acid derivatives. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like piperidine to facilitate the reaction.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, a series of benzothiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50 (µM)Reference
6aA549 (Lung)12.5
6bMCF-7 (Breast)10.3
6cHT-29 (Colon)15.0

The MTT assay indicated that these compounds exhibited significant cytotoxicity, suggesting their potential as anticancer agents.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Studies have shown that certain derivatives demonstrate potent antibacterial and antifungal activities compared to standard antibiotics:

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)Reference
6dAntibacterial32 µg/mL
6eAntifungal16 µg/mL

These findings suggest that this compound could be explored for its use in treating infections caused by resistant strains of bacteria and fungi.

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for the management of neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have shown promising AChE inhibitory activity:

CompoundIC50 (µM)Reference
3i2.7

This suggests potential therapeutic applications in cognitive disorders by enhancing acetylcholine levels in the brain.

Case Studies and Research Findings

  • Anticancer Evaluation : A study conducted on a series of benzothiazole derivatives demonstrated that modifications at specific positions significantly enhanced anticancer activity against various cell lines. The most effective compounds were those that combined both thiazole and chromene moieties, indicating a synergistic effect in their action against cancer cells .
  • Antimicrobial Efficacy : In vitro evaluations using standard broth microdilution methods confirmed that certain derivatives exhibited superior antimicrobial properties compared to traditional antibiotics like gentamicin and fluconazole. This highlights the potential for developing new antimicrobial agents from this chemical class .
  • Neuroprotective Properties : The ability of these compounds to inhibit AChE was further supported by molecular docking studies, which provided insights into their binding interactions at the enzyme's active site. This research opens avenues for developing novel treatments for Alzheimer's disease .

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